![molecular formula C10H15IO2 B15277780 Methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate CAS No. 141046-56-2](/img/structure/B15277780.png)
Methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-iodobicyclo[321]octane-1-carboxylate is a bicyclic organic compound that features an iodine atom and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate typically involves the iodination of a bicyclic precursor followed by esterification. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the bicyclic framework. The resulting iodinated intermediate is then subjected to esterification using methanol and an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols, under suitable conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding a deiodinated product.
Oxidation Reactions: The carboxylate ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted bicyclic compounds.
Reduction: Deiodinated bicyclic compounds.
Oxidation: Carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: Utilized in the design and synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and carboxylate ester group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-bromobicyclo[3.2.1]octane-1-carboxylate
- Methyl 5-chlorobicyclo[3.2.1]octane-1-carboxylate
- Methyl 5-fluorobicyclo[3.2.1]octane-1-carboxylate
Uniqueness
Methyl 5-iodobicyclo[321]octane-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs
Propiedades
Número CAS |
141046-56-2 |
|---|---|
Fórmula molecular |
C10H15IO2 |
Peso molecular |
294.13 g/mol |
Nombre IUPAC |
methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate |
InChI |
InChI=1S/C10H15IO2/c1-13-8(12)9-3-2-4-10(11,7-9)6-5-9/h2-7H2,1H3 |
Clave InChI |
MVAKTRNHVAZPCM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CCCC(C1)(CC2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-cyclobutylthieno[3,2-d]pyrimidine](/img/structure/B15277700.png)
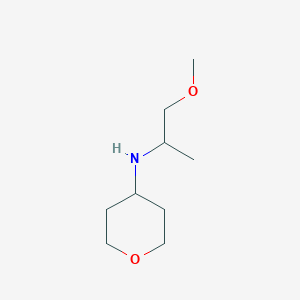
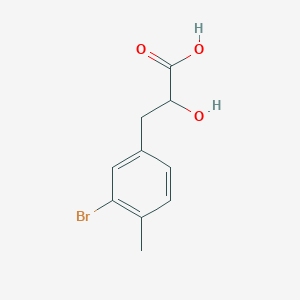

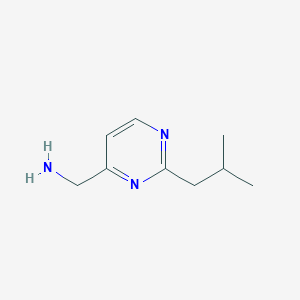
![3-(Methylsulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B15277729.png)
![5-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,5(1H)-dicarboxylate](/img/structure/B15277730.png)
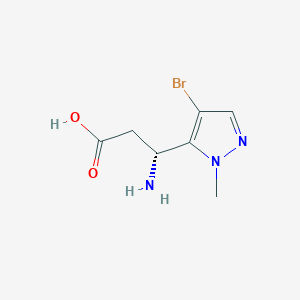

![3-Methyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B15277765.png)
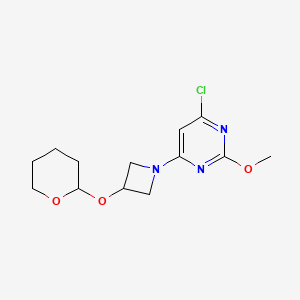
![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B15277779.png)

![5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B15277796.png)
